molecular formula C19H21BF2O3 B3049610 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester CAS No. 2121514-21-2

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Cat. No. B3049610
M. Wt: 346.2
InChI Key: HWLIDKHHQTXGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-21-2 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Chemical Reactions Analysis

This compound can be used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Applications and Biological Activity

Benzoxaboroles, closely related to the phenylboronic acid derivatives, have seen increased interest due to their unique properties and wide range of applications. Initially described over 50 years ago, the majority of these compounds have been explored in recent times for their exceptional characteristics. Benzoxaboroles serve as versatile building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds makes them valuable molecular receptors for sugars and glycoconjugates. Furthermore, certain benzoxaboroles have displayed biological activity and are currently under clinical trials, demonstrating their potential in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Therapeutic Potential

The therapeutic applications of benzoxaborole derivatives have been extensively studied. In the past decade, benzoxaborole-based compounds have been developed as new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Their unique physicochemical and drug-like properties have facilitated the discovery of these therapeutic agents. Notably, two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively. The peculiar mechanism of action of these compounds, attributed to the electron-deficient nature of the boron atom, coupled with their chemical versatility and ease of preparation, underscores their significance in pharmaceutical research (Nocentini et al., 2018).

Environmental and Analytical Applications

In addition to their synthetic and therapeutic applications, derivatives of phenylboronic acids, such as benzoxaboroles, have been applied in environmental and analytical contexts. These compounds have been utilized in the development of biosensors for detecting glucose and other analytes, exploiting the selective binding properties of phenylboronic acids. The modifications of electrodes with phenylboronic acid or its derivatives have paved the way for the creation of voltammetric and potentiometric sensors, highlighting their utility in monitoring glucose levels and potentially other biomolecules (Anzai, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of this compound could involve its use in the development of new borane reagents , and its application in the formal anti-Markovnikov hydromethylation of alkenes . It could also be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLIDKHHQTXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131053
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

CAS RN

2121514-21-2
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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